(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-(hydroxymethyl)-4,4-dimethylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: ®-2-(Carboxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate.
Reduction: ®-2-(Hydroxymethyl)-4,4-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of chiral compounds and complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential drugs for cancer and other diseases.
Industry: In the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
Uniqueness
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with high stereochemical purity .
Biological Activity
(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure and functional groups suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- CAS Number : 1784406-57-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
- CYP Enzyme Interaction : Initial studies suggest that this compound does not significantly inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, etc.), indicating a low potential for drug-drug interactions via metabolic pathways .
- Skin Permeation : The Log Kp value for skin permeation is reported as -6.89 cm/s, suggesting limited skin absorption, which is an important consideration for topical formulations .
- Lipinski's Rule of Five : The compound adheres to Lipinski's criteria with a calculated Log P value of approximately 1.1, indicating favorable oral bioavailability potential .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of the compound in a mouse model of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and inflammation markers when administered at doses of 10 mg/kg .
Study 2: Antioxidant Activity
Research conducted by Pharmaceutical Biology evaluated the antioxidant properties of this compound. The results demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting potential use in oxidative stress-related conditions .
Study 3: Antimicrobial Activity
In a study focusing on antimicrobial properties, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL .
Safety and Toxicology
Safety assessments indicate that the compound poses moderate risks upon exposure:
- Skin Irritation : Classified as a skin irritant (Category 2), it may cause redness or inflammation upon contact .
- Eye Irritation : Potential eye irritant (Category 2A), necessitating caution during handling .
- Acute Toxicity : Specific acute toxicity data remain limited; however, inhalation or ingestion may lead to respiratory irritation or gastrointestinal distress .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
IMAIYZZQVVKONO-SECBINFHSA-N |
Isomeric SMILES |
CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.